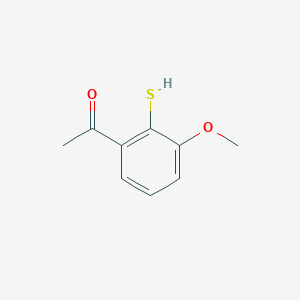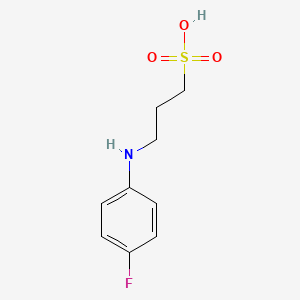
2,3-Bis(3,5-difluorophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3,5-difluorophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 3,5-difluorophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,5-difluorophenyl)quinoxaline typically involves the condensation of 3,5-difluoroaniline with a suitable diketone, such as benzil. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(3,5-difluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(3,5-difluorophenyl)quinoxaline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3,5-difluorophenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death . In cancer research, it targets kinase enzymes, thereby inhibiting cell signaling pathways that promote tumor growth and survival .
Comparación Con Compuestos Similares
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against resistant bacterial strains.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Used in OLEDs for its deep blue fluorescence properties.
Uniqueness: 2,3-Bis(3,5-difluorophenyl)quinoxaline stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to its unique electronic properties, making it highly suitable for applications in optoelectronics and medicinal chemistry .
Propiedades
Número CAS |
870136-70-2 |
|---|---|
Fórmula molecular |
C20H10F4N2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2,3-bis(3,5-difluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H10F4N2/c21-13-5-11(6-14(22)9-13)19-20(12-7-15(23)10-16(24)8-12)26-18-4-2-1-3-17(18)25-19/h1-10H |
Clave InChI |
LNNVLYOEIMVUEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)




![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)





